

4-Amino-2,6-dimethylpyrimidine CAS number 461-98-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2,6-dimethylpyrimidine

Cat. No.: B018327

[Get Quote](#)

An In-Depth Technical Guide to **4-Amino-2,6-dimethylpyrimidine** (CAS 461-98-3)

This guide provides a comprehensive technical overview of **4-Amino-2,6-dimethylpyrimidine**, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, reactivity, and applications.

Introduction and Strategic Importance

4-Amino-2,6-dimethylpyrimidine, also known as Cyanmethine, is a substituted pyrimidine that serves as a highly versatile scaffold and building block in synthetic chemistry.^[1] The pyrimidine core is a fundamental heterocycle in nucleic acids (cytosine, thymine, and uracil) and is prevalent in a vast array of biologically active molecules and approved drugs.^[2] The specific substitution pattern of this compound—an amino group at the 4-position and two methyl groups at the 2- and 6-positions—imparts a unique combination of reactivity, solubility, and electronic properties.

Its strategic importance lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[3][4]} It is a foundational component in the development of various therapeutic agents, including antiviral and anticancer drugs, as well as in the formulation of potent herbicides and fungicides.^{[3][5]}

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. The data presented below has been consolidated from various authoritative sources to provide a reliable reference.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	461-98-3	[6] [7]
Molecular Formula	C ₆ H ₉ N ₃	[6] [7]
Molecular Weight	123.16 g/mol	[6] [7]
Appearance	White to cream crystalline solid/powder	[1] [6] [8]
Melting Point	183-187 °C	[1] [6]
Boiling Point	254 °C	[6]
Solubility	Soluble in water and DMSO; slightly soluble in alcohol.	[1] [6]
pKa	7.24 ± 0.10 (Predicted)	[6]
IUPAC Name	2,6-Dimethylpyrimidin-4-amine	[1] [8]
Synonyms	Cyanmethine, Kyanmethin, 6-Amino-2,4-dimethylpyrimidine	[1] [6]

Spectroscopic Data Summary

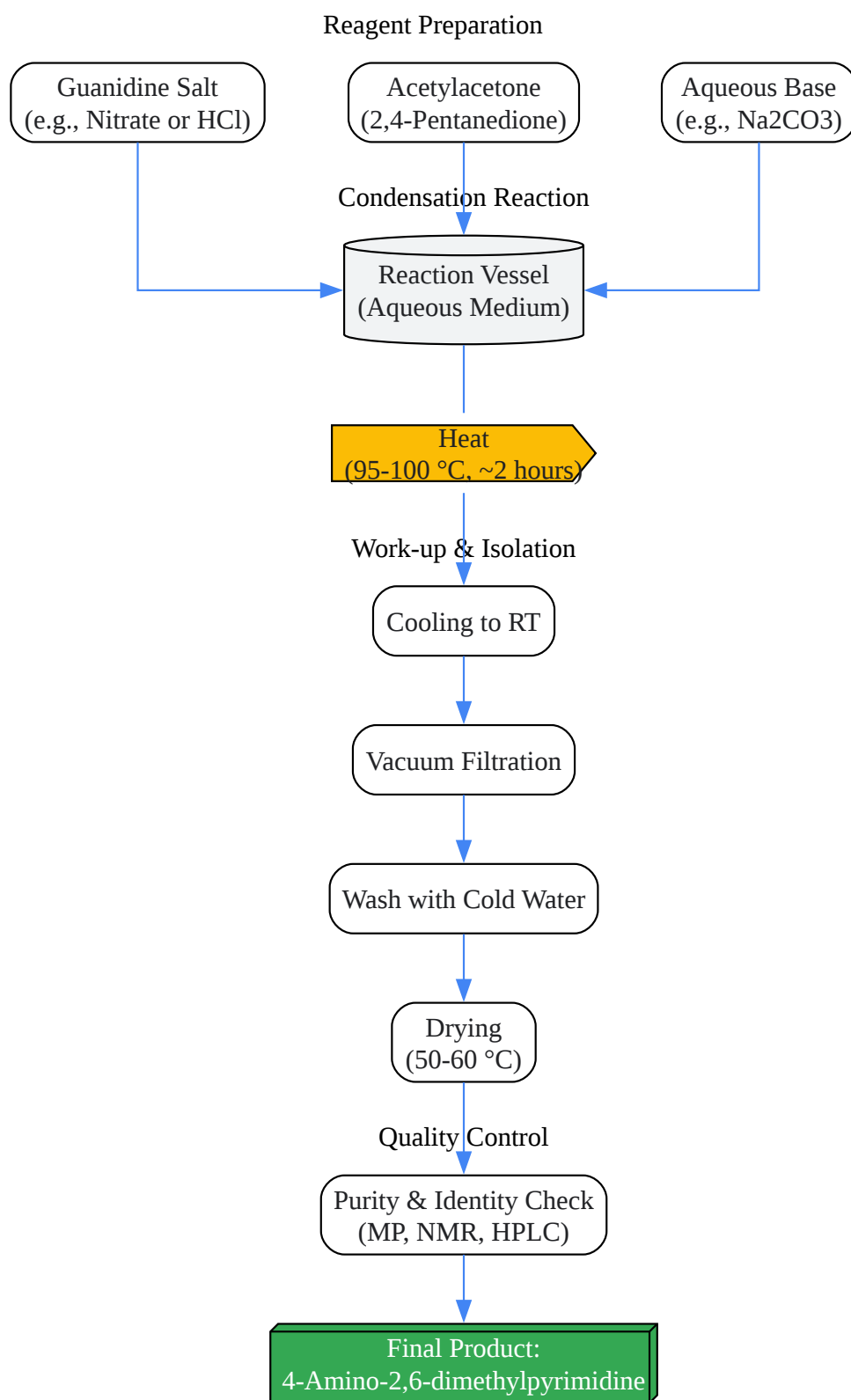
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compound.

Technique	Key Features and Expected Values
^1H NMR	Signals corresponding to methyl protons (singlet), a pyrimidine ring proton (singlet), and amino group protons (broad singlet). The exact chemical shifts depend on the solvent used (e.g., DMSO- d_6).
^{13}C NMR	Resonances for the methyl carbons and the distinct aromatic carbons of the pyrimidine ring.
FT-IR (KBr Pellet)	Characteristic absorption bands: N-H stretching of the primary amine (typically a doublet around $3400\text{--}3300\text{ cm}^{-1}$), N-H bending ($\sim 1640\text{ cm}^{-1}$), and C=N stretching from the pyrimidine ring ($\sim 1570\text{ cm}^{-1}$). [9] [10]
Mass Spectrometry (MS)	The molecular ion peak (M^+) is expected at $m/z = 123.08$, corresponding to the exact mass of the compound. [11]

Synthesis and Purification: A Validated Protocol

The synthesis of **4-amino-2,6-dimethylpyrimidine** is well-established. One of the most common and reliable methods involves the condensation of a guanidine salt with acetylacetone in an aqueous alkaline medium.[\[12\]](#) This approach is advantageous for its use of readily available starting materials and avoidance of anhydrous solvents, making it scalable and cost-effective.[\[12\]](#)

Reaction Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Amino-2,6-dimethylpyrimidine**.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. The causality behind key steps is explained to ensure reproducibility and understanding.

Materials:

- Guanidine nitrate
- Acetylacetone (2,4-pentanedione)
- Sodium carbonate (anhydrous)
- Deionized water
- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle
- Buchner funnel and vacuum flask

Procedure:

- Charge the Reactor: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine guanidine nitrate (e.g., 0.1 mol) and sodium carbonate (e.g., 0.1 mol). Add 200 mL of deionized water.
 - Causality: Sodium carbonate serves as the base to neutralize the acid formed during the reaction and to maintain an alkaline pH, which is crucial for the condensation mechanism. [\[12\]](#) Water is used as a safe and economical solvent.[\[12\]](#)
- Addition of Acetylacetone: While stirring, add acetylacetone (e.g., 0.1 mol) to the aqueous solution.
- Reaction Execution: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Causality: Elevated temperature provides the necessary activation energy for the condensation reaction to proceed at a practical rate. The reaction time is optimized to ensure complete consumption of the limiting reagent.^[12]
- Product Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation of the product.
 - Causality: The product has lower solubility in cold water, hence cooling promotes crystallization and increases the isolated yield.
- Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x 30 mL).
 - Causality: Washing with cold water removes residual inorganic salts (like sodium nitrate) and other water-soluble impurities without significantly dissolving the desired product.
- Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.
- Self-Validation/Characterization:
 - Determine the melting point of the dried product. A sharp melting point close to the literature value (183-187 °C) is a good indicator of purity.
 - Acquire an NMR spectrum to confirm the chemical structure and assess for the presence of impurities.
 - For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

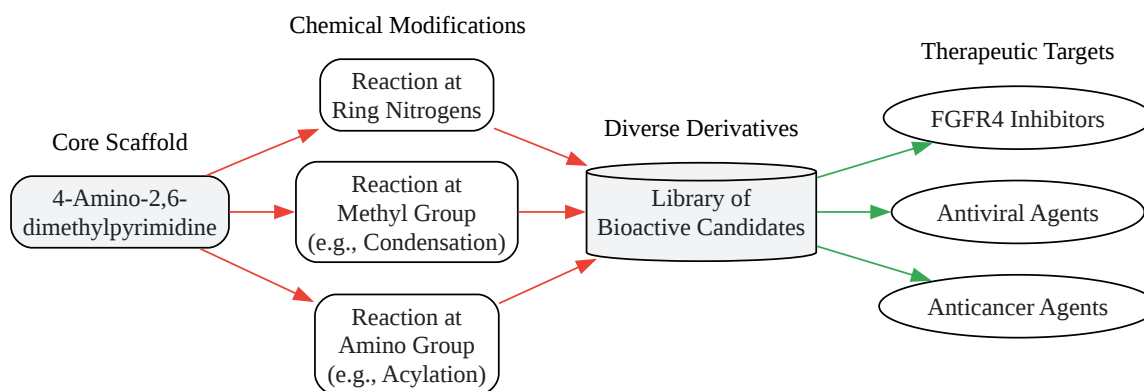
Chemical Reactivity and Applications in Drug Development

The utility of **4-amino-2,6-dimethylpyrimidine** stems from the reactivity of its functional groups.

- **Amino Group:** The exocyclic amino group at the C4 position is a key nucleophilic center. It readily participates in reactions such as acylation, alkylation, and the formation of Schiff bases, allowing for the facile introduction of diverse side chains.
- **"Active" Methyl Groups:** The methyl groups at the C2 and C6 positions are rendered "active" by the electron-withdrawing nature of the pyrimidine ring. They can be deprotonated by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbon can then undergo reactions like aldol-type condensations with aldehydes.^[13] This reactivity is crucial for extending the molecular framework.

Role as a Pharmacophore and Scaffold

In drug discovery, this molecule serves as a privileged scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, while the amino group can be a hydrogen bond donor, facilitating strong and specific interactions with biological targets like protein kinases or receptors.



[Click to download full resolution via product page](#)

Caption: Role as a versatile scaffold in drug discovery.

Derivatives of this core have been investigated as selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.^[14] By

modifying the core structure, researchers can fine-tune the molecule's selectivity, potency, and pharmacokinetic properties.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance.

5.1. Hazard Identification

- Classification: This chemical is considered hazardous.[15]
- Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17] It may also be harmful if swallowed.[15]

5.2. Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15] Eyewash stations and safety showers should be readily accessible.[15]
- Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[16]
- Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[18] Wash hands thoroughly after handling.[18]
- Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH-approved particulate respirator.

5.3. Storage

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][18] Some suppliers recommend storage under an inert atmosphere as the material may be air-sensitive.
- Incompatibilities: Keep away from strong oxidizing agents.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanomethine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Cas 461-98-3,4-AMINO-2,6-DIMETHYLPYRIMIDINE | lookchem [lookchem.com]
- 7. 4-Amino-2,6-dimethylpyrimidine, 99% | Fisher Scientific [fishersci.ca]
- 8. 4-Amino-2,6-dimethylpyrimidine, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijera.com [ijera.com]
- 11. spectrabase.com [spectrabase.com]
- 12. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. biosynth.com [biosynth.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [4-Amino-2,6-dimethylpyrimidine CAS number 461-98-3]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b018327#4-amino-2-6-dimethylpyrimidine-cas-number-461-98-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com